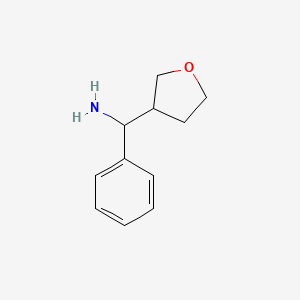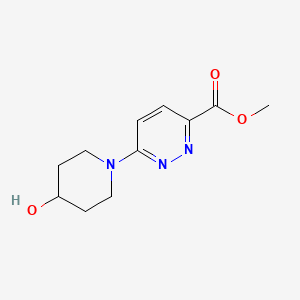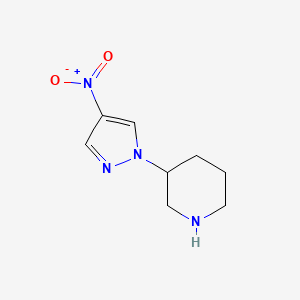
3-(4-nitro-1H-pyrazol-1-yl)piperidine
Overview
Description
3-(4-nitro-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring The presence of these two rings makes it an interesting subject for research in various fields, including medicinal chemistry and materials science
Mechanism of Action
Target of Action
Similar compounds have been known to target protein kinases such as serine/threonine-protein kinase b-raf .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through hydrogen bonding . The presence of two nitrogen atoms in the pyrazole ring could potentially reduce the charge density at certain carbon atoms, making them susceptible to attack by electrophilic reagents .
Biochemical Pathways
Related compounds have been shown to influence pathways involving soluble epoxide hydrolases .
Pharmacokinetics
It is known that the compound is a solid .
Result of Action
Related compounds have been shown to have various biological activities such as antibacterial, anti-inflammatory, antitumor, and antidiabetic effects .
Action Environment
It is known that the compound exhibits excellent thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitro-1H-pyrazol-1-yl)piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method is the cyclocondensation of hydrazine with a β-diketone to form the pyrazole ring, which is then nitrated to introduce the nitro group. The nitrated pyrazole is subsequently reacted with piperidine under suitable conditions to form the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-nitro-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Reduction: The major product would be 3-(4-amino-1H-pyrazol-1-yl)piperidine.
Substitution: Various substituted derivatives of the original compound, depending on the substituent introduced.
Scientific Research Applications
3-(4-nitro-1H-pyrazol-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-amino-1H-pyrazol-1-yl)piperidine: Similar structure but with an amino group instead of a nitro group.
3-(4-chloro-1H-pyrazol-1-yl)piperidine: Similar structure but with a chloro group instead of a nitro group.
3-(4-methyl-1H-pyrazol-1-yl)piperidine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in 3-(4-nitro-1H-pyrazol-1-yl)piperidine makes it more reactive compared to its analogs with other substituents. This reactivity can be advantageous in certain chemical reactions and applications, such as in the synthesis of more complex molecules or in biological systems where reactive intermediates are required .
Properties
IUPAC Name |
3-(4-nitropyrazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c13-12(14)8-5-10-11(6-8)7-2-1-3-9-4-7/h5-7,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBIUGWXJOTGAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


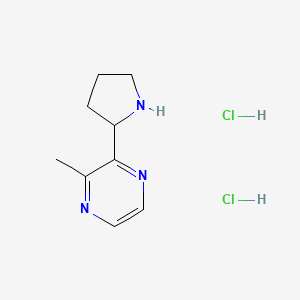
![1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1427798.png)
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile](/img/structure/B1427799.png)

![(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1427803.png)
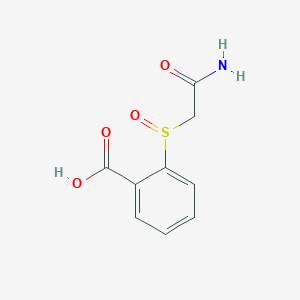



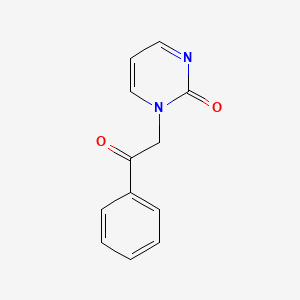
![[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine](/img/structure/B1427813.png)
![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1427814.png)
